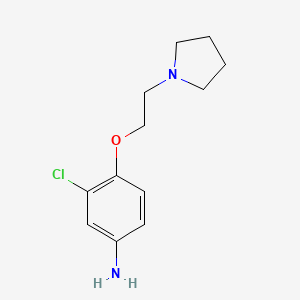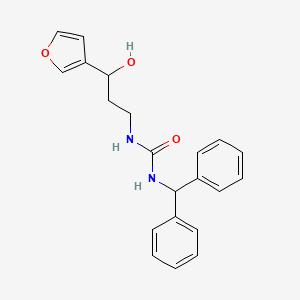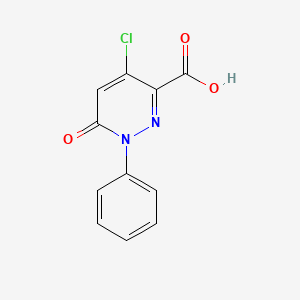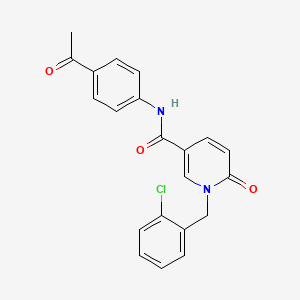![molecular formula C19H20N2O4S3 B2386372 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2177450-00-7](/img/structure/B2386372.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a dimethylsulfamoyl group and a hydroxyethyl-bithiophen group. Benzamides are a class of compounds that have been widely studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate bithiophen and benzamide derivatives. The dimethylsulfamoyl group could potentially be introduced using N,N-dimethylsulfamoyl chloride .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The sulfamoyl group could also participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could increase its solubility in polar solvents. The conjugated system could also give rise to absorbance in the UV-visible region .Scientific Research Applications
- This compound can serve as a precursor for the synthesis of N,N-dimethylanilines. Researchers have proposed a strategy to achieve this by electrocatalysis under ambient conditions. The reaction involves using H+ generated from water as the hydrogen source. The electrocatalyst, Pd/Co–N/carbon, efficiently promotes the conversion of nitrobenzene and its derivatives to N,N-dimethylanilines, with CO2 and water as reactants .
- N,N-Dimethylacetamide (DMA)-based electrolytes have gained attention in promoting the cycling stability of Li–O2 batteries. By regulating the Li+ solvation structure under medium concentration, DMA-based electrolytes enhance battery performance. This approach is particularly effective for stabilizing lithium metal anodes compared to high-concentration electrolytes .
- N-nitrosodimethylamine (NDMA) is formed during ozonation of model compounds containing dimethylhydrazine groups. For instance, daminozide (DMZ) and 2-furaldehyde 2,2-dimethylhydrazone (2-F-DMH) yield NDMA at pH 7. Understanding and controlling NDMA formation are crucial for water treatment and environmental safety .
Electrocatalysis and N,N-Dimethylation
Li–O2 Batteries and Electrolytes
NDMA Formation Control
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)15-5-3-13(4-6-15)19(23)20-11-16(22)18-8-7-17(27-18)14-9-10-26-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLVHUFPHFMPIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)
![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2386299.png)
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)





![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)
![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)
![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)